benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Cytotoxic Activities
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, exhibited significant antibacterial efficacies against strains like E. coli and S. aureus. Additionally, this compound showed more effective biofilm inhibition activities than Ciprofloxacin and exhibited excellent inhibitory activities against the MurB enzyme (Mekky & Sanad, 2020).
Antimicrobial Activity
Koca et al. (2005) focused on the synthesis of benzofuran derivatives and their antimicrobial activity. Their research led to the creation of novel benzofuran-2-yl ketoxime derivatives. Among these, some compounds showed significant antimicrobial activity against strains like S. aureus and C. albicans (Koca et al., 2005).
Role in Orexin Receptor Antagonism
Renzulli et al. (2011) studied N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, potentially useful for insomnia treatment. They analyzed its disposition and metabolism, finding it was extensively metabolized with primary elimination via feces (Renzulli et al., 2011).
Synthesis and Application in Antimicrobial Activity
Ashok et al. (2020) developed an environmentally friendly method for synthesizing tetrazole-based biphenyls derivatives with significant in-vitro antibacterial and antifungal activities (Ashok et al., 2020).
Synthesis for CB2 Receptor Agonism
Luo and Naguib (2012) synthesized (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, through a complex process involving palladium catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction (Luo & Naguib, 2012).
Antimicrobial Properties of Substituted Methanones
Ashok et al. (2017) synthesized new substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, demonstrating antibacterial and antifungal activities (Ashok et al., 2017).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. They prepared diverse benzo[d]thiazole-2-carboxamides and assessed their potential anti-tubercular activity against Mycobacterium tuberculosis (Pancholia et al., 2016).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized novel pyridine derivatives with varying antimicrobial activities against bacteria and fungi (Patel et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with its target, EGFR, by binding to it . This binding inhibits the activity of EGFR, preventing the receptor from triggering the signal transduction pathways that lead to DNA synthesis and cell proliferation. The compound’s interaction with EGFR results in the inhibition of cancer cell growth .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting the proliferation of cancer cells.
Pharmacokinetics
The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth . By binding to and inhibiting EGFR, the compound prevents the receptor from activating signal transduction pathways that lead to DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth .
Action Environment
The action of the compound can be influenced by various environmental factors. It’s important to note that the effectiveness of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABRCGXBVPZOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.